molecular formula C16H32O2S B13788482 2-Mercaptoethyl myristate CAS No. 29946-28-9

2-Mercaptoethyl myristate

Cat. No.: B13788482
CAS No.: 29946-28-9
M. Wt: 288.5 g/mol
InChI Key: BNZMFBWZRAWMQT-UHFFFAOYSA-N
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Description

2-Mercaptoethyl myristate is a chemical compound with the molecular formula C16H32O2S. . This compound is characterized by the presence of a mercapto group (-SH) attached to an ethyl chain, which is further connected to a myristate group. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoethyl myristate can be synthesized through the esterification of myristic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

2-Mercaptoethyl myristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptoethyl myristate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercaptoethyl myristate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other myristate esters, which lack the thiol functionality and thus have different applications and properties .

Properties

CAS No.

29946-28-9

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

2-sulfanylethyl tetradecanoate

InChI

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19/h19H,2-15H2,1H3

InChI Key

BNZMFBWZRAWMQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCS

Origin of Product

United States

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